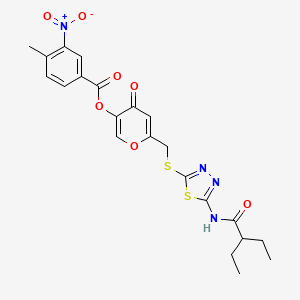![molecular formula C20H23N3O5S B2425903 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2200649-12-1](/img/structure/B2425903.png)
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain several structural components, including a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group, an azetidin-3-yl group, and a hexahydrocinnolin-3-one group . These groups are common in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple cyclic structures. The 1,4-benzodioxine group, for example, is a cyclic structure containing an oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially make this compound more polar .Scientific Research Applications
Anti-Inflammatory Properties
Benzo-1,4-dioxane exhibits anti-inflammatory effects. Researchers have explored its potential as a therapeutic agent for managing inflammatory conditions. By modulating immune responses, it could contribute to the treatment of diseases such as arthritis, dermatitis, and other inflammatory disorders .
Cardiovascular Research
The compound’s structural features suggest possible interactions with adrenergic receptors. Scientists have synthesized stereoisomers derived from benzo-1,4-dioxane and evaluated their activity as α- and β-adrenergic antagonists. These studies contribute to our understanding of cardiovascular physiology and drug development .
Scaffold for Drug Design
Benzo-1,4-dioxane serves as a scaffold for designing novel compounds. Medicinal chemists use it as a building block to create derivatives with specific pharmacological properties. By modifying its structure, researchers can tailor drug candidates for various targets, such as enzymes, receptors, or transporters .
Organic Synthesis
Organic chemists utilize benzo-1,4-dioxane in synthetic routes. Its unique ring system allows for diverse functionalization, making it valuable for constructing complex molecules. Researchers can introduce substituents at different positions to create libraries of compounds for biological testing .
Sulfonyl Chloride Derivatives
The sulfonyl chloride derivative of benzo-1,4-dioxane (1,4-benzodioxan-6-sulfonyl chloride) has applications in organic synthesis. It serves as a versatile reagent for introducing sulfonamide groups into various substrates. These sulfonamides find use in medicinal chemistry and agrochemical research .
Computational Chemistry
Benzo-1,4-dioxane is an interesting molecule for computational studies. Researchers explore its electronic structure, energetics, and reactivity using quantum mechanical calculations. Understanding its properties aids in predicting its behavior in different environments and guides further experimental investigations .
properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-20-9-15-3-1-2-4-17(15)21-23(20)13-14-11-22(12-14)29(25,26)16-5-6-18-19(10-16)28-8-7-27-18/h5-6,9-10,14H,1-4,7-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMLWRFGJOKDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2H-tetrazole](/img/structure/B2425820.png)
![1-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(4-methoxyphenyl)urea](/img/structure/B2425821.png)

![N-(3-acetamidophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2425824.png)
![[5-(2-Methoxyphenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B2425825.png)
![1-(Azepan-1-yl)-2-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2425827.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2425833.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-methylsulfanylbenzamide](/img/structure/B2425835.png)




